molecular formula C20H30BrNO4S B11356050 N-[(5-bromofuran-2-yl)methyl]-4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide

N-[(5-bromofuran-2-yl)methyl]-4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide

Cat. No.: B11356050
M. Wt: 460.4 g/mol
InChI Key: KLMQCGXPQYXLPN-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a bromofuran moiety, a butyl chain, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromofuran intermediate. This intermediate is then reacted with a butyl-substituted cyclohexane carboxylic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a furan derivative.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furan-2-carboxylic acid derivatives, while reduction can produce furan derivatives without the bromine atom.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, leading to modulation of their activity. The thiolane ring can also play a role in the compound’s biological effects by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
  • 5-BROMO-N-[(5-BROMOFURAN-2-YL)METHYL]-N-[(3R)-1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL]FURAN-2-CARBOXAMIDE

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a bromofuran moiety, a butyl chain, and a thiolane ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C20H30BrNO4S

Molecular Weight

460.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-4-butyl-N-(1,1-dioxothiolan-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H30BrNO4S/c1-2-3-4-15-5-7-16(8-6-15)20(23)22(13-18-9-10-19(21)26-18)17-11-12-27(24,25)14-17/h9-10,15-17H,2-8,11-14H2,1H3

InChI Key

KLMQCGXPQYXLPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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